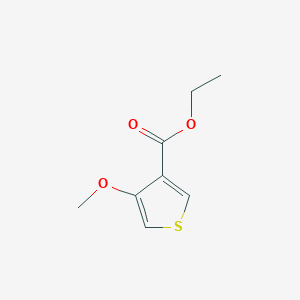

Ethyl 4-methoxythiophene-3-carboxylate

Description

Ethyl 4-methoxythiophene-3-carboxylate is a thiophene derivative characterized by a methoxy group (-OCH₃) at the 4-position and an ethyl ester (-COOEt) at the 3-position of the aromatic heterocyclic ring. For example, mthis compound (CAS 65369-22-4) shares the same substitution pattern but uses a methyl ester (-COOMe) instead of ethyl, with a molecular formula of C₇H₈O₃S and molecular weight 172.20 . Ethyl derivatives typically exhibit slightly higher molecular weights and altered solubility profiles due to the larger ester group.

Thiophene derivatives are widely explored in pharmaceuticals and materials science due to their electronic properties and bioactivity. This compound likely serves as a precursor or intermediate in organic synthesis, though specific applications require further research.

Properties

CAS No. |

20946-39-8 |

|---|---|

Molecular Formula |

C8H10O3S |

Molecular Weight |

186.23 g/mol |

IUPAC Name |

ethyl 4-methoxythiophene-3-carboxylate |

InChI |

InChI=1S/C8H10O3S/c1-3-11-8(9)6-4-12-5-7(6)10-2/h4-5H,3H2,1-2H3 |

InChI Key |

QMQQJHXGJGQYQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxythiophene-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-methoxythiophene-3-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxythiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-methoxythiophene-3-carboxylate is utilized as a building block in the synthesis of various pharmaceutical agents. Its unique structure allows it to enhance bioavailability and efficacy, particularly in drug formulations targeting neurological disorders and cancer therapies.

Case Study : Research has demonstrated that derivatives of this compound exhibit significant anticancer activity against multiple cell lines, suggesting potential therapeutic applications in oncology .

Material Science

This compound is explored for developing conductive polymers and other advanced materials. Its properties can improve the performance of electronic devices, making them more efficient.

Research Findings : Studies show that incorporating this compound into polymer matrices enhances electrical conductivity and thermal stability, which are critical for applications in flexible electronics .

Agricultural Chemistry

In agricultural applications, this compound is investigated for its role in formulating agrochemicals. Its thiophene structure contributes to increased stability and effectiveness against pests.

Case Study : The compound has been evaluated for herbicidal activity, showing promising results in controlling weed growth while being less harmful to crops compared to traditional herbicides .

Biochemical Research

Researchers are studying the compound for its potential biological activities, which include antimicrobial and anti-inflammatory properties.

Research Findings : In vitro studies have indicated that this compound exhibits notable antibacterial effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxythiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of ethyl 4-methoxythiophene-3-carboxylate, highlighting substituent effects on properties:

*Calculated based on methyl analog.

Key Observations:

- Substituent Effects: Amino Groups: Compounds with 2-NH₂ substituents (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) exhibit hydrogen bonding, influencing crystal packing and stability . Aromatic vs. Aliphatic Substituents: Bulky groups like 4-cyclohexylphenyl increase molecular weight and toxicity risks .

Biological Activity

Ethyl 4-methoxythiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. Thiophene compounds are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a methoxy group (-OCH₃) and a carboxylate group (-COOEt), which contribute to its biological properties.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study reported that compounds with thiophene rings displayed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

Anti-inflammatory Effects

Thiophenes are recognized for their anti-inflammatory effects. This compound has been evaluated in models of inflammation, demonstrating a reduction in inflammatory markers such as TNF-α and IL-6. This suggests its potential application in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of thiophene derivatives is notable. This compound was tested against several cancer cell lines, including breast and colon cancer cells. The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

In a laboratory study, this compound was tested against a panel of microorganisms. The results indicated that the compound had minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Anti-inflammatory Activity

In an experimental model of acute inflammation induced by carrageenan in rats, this compound significantly reduced paw edema compared to the control group.

| Treatment | Paw Edema (mm) |

|---|---|

| Control | 5.2 |

| This compound (50 mg/kg) | 2.8 |

| Indomethacin (10 mg/kg) | 1.5 |

Case Study 3: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound showed an IC50 value of 25 µM after 48 hours of treatment, indicating significant anticancer activity.

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines.

- Anticancer Mechanism : Induction of apoptosis via caspase activation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-methoxythiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, Michael addition of ethyl acetoacetate to chalcones (α,β-unsaturated ketones) under basic conditions (e.g., 10% NaOH in ethanol) is a common method . Optimization involves adjusting temperature (reflux vs. room temperature), solvent polarity, and catalyst loading. Purity can be enhanced via recrystallization using ethanol or ethyl acetate.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- NMR : H NMR should show signals for the methoxy group (~δ 3.8–4.0 ppm), ethyl ester protons (δ 1.3–1.4 ppm for CH, δ 4.2–4.4 ppm for CH), and thiophene ring protons (δ 6.5–7.5 ppm). C NMR confirms carbonyl (C=O, ~δ 160–170 ppm) and aromatic carbons .

- IR : Stretching vibrations for ester C=O (~1700 cm) and aromatic C-O (methoxy, ~1250 cm) .

- MS : Molecular ion peak [M] at m/z 200–220 (exact mass depends on substituents) with fragmentation patterns matching ester and thiophene cleavage .

Q. What are the critical purity considerations for this compound in catalytic or medicinal studies?

- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to detect impurities (<1%). Thermal analysis (DSC/TGA) ensures stability up to 150–200°C. Trace metal contamination (e.g., from catalysts) can be quantified via ICP-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELX software can determine bond lengths, angles, and ring puckering (e.g., envelope vs. screw-boat conformations). For disordered structures, refine occupancy ratios (e.g., 68:32 split in asymmetric units) and apply restraints to anisotropic displacement parameters .

Q. What computational methods (DFT, MD) predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G(d) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., ethanol) can be modeled via PCM .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS to assess binding affinities and conformational stability .

Q. How to address contradictory data in spectroscopic vs. crystallographic analyses of substituent effects?

- Methodology : Cross-validate using:

- SC-XRD : Resolve positional disorder (e.g., methoxy group orientation) .

- Solid-state NMR : Compare with solution-phase NMR to detect polymorphism or crystal packing effects .

- Theoretical calculations : Overlay DFT-optimized structures with XRD data to identify discrepancies .

Q. What strategies improve the regioselectivity of functionalizing the thiophene ring in this compound?

- Methodology :

- Electrophilic substitution : Use directing groups (e.g., ester) to favor substitution at the 5-position.

- Cross-coupling : Suzuki-Miyaura coupling with Pd catalysts for aryl group introduction at the 2-position .

- Protection/deprotection : Temporarily block the methoxy group with TMSCl to direct reactivity .

Methodological Tables

Table 1 : Key Physicochemical Properties

Table 2 : Crystallographic Data Comparison

| Parameter | This compound Derivative | Cyclohexenone Analog |

|---|---|---|

| Space Group | P21/c (monoclinic) | P21/c |

| Dihedral Angles | 76–90° (aryl rings) | 76–90° |

| Conformation | Envelope/Half-chair | Screw-boat |

| Disorder Handling | Occupancy refinement (e.g., 68:32) | Similar methods |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.